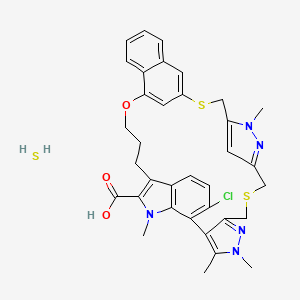

AZD-5991 (S-enantiomer)

Description

BenchChem offers high-quality AZD-5991 (S-enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AZD-5991 (S-enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H36ClN5O3S3 |

|---|---|

Molecular Weight |

706.3 g/mol |

IUPAC Name |

17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane |

InChI |

InChI=1S/C35H34ClN5O3S2.H2S/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43;/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43);1H2 |

InChI Key |

TUJBGZKQHMEFSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C.S |

Origin of Product |

United States |

Foundational & Exploratory

The S-enantiomer of AZD-5991: A Less Active Atropisomer in Mcl-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of the S-enantiomer of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). While the racemate and the more active (Ra)-enantiomer have been the focus of extensive research, understanding the activity of the S-enantiomer is crucial for a comprehensive structure-activity relationship (SAR) and for optimizing the development of Mcl-1 targeted therapies.

Core Findings: Reduced Biological Activity of the S-enantiomer

AZD-5991 is a macrocyclic compound with a chiral axis, resulting in two stable atropisomers: the highly active (Ra)-enantiomer and the significantly less active (Sa)- or S-enantiomer.[1] The biological activity of these enantiomers has been primarily assessed through in vitro binding and functional assays, which consistently demonstrate the superior potency of the (Ra)-enantiomer.

Quantitative Analysis of Mcl-1 Inhibition

The inhibitory activity of the AZD-5991 S-enantiomer against Mcl-1 has been quantified using biophysical and biochemical assays. The data clearly indicates a substantial decrease in potency compared to the active (Ra)-enantiomer, often referred to simply as AZD-5991.

| Enantiomer | Assay Type | Parameter | Value (µM) | Fold Difference vs. (Ra)-enantiomer |

| S-enantiomer | FRET | IC50 | 6.3 | ~9000x less active |

| S-enantiomer | SPR | Kd | 0.98 | ~5765x weaker binding |

| (Ra)-enantiomer (AZD-5991) | FRET | IC50 | 0.0007 | - |

| (Ra)-enantiomer (AZD-5991) | SPR | Kd | 0.00017 | - |

Mechanism of Action: A BH3 Mimetic Approach

AZD-5991 and its enantiomers function as BH3 mimetics. They are designed to mimic the BH3 domain of pro-apoptotic proteins like Bak and Bim.[2] The primary mechanism of action involves the direct binding to a hydrophobic groove on the Mcl-1 protein, thereby preventing Mcl-1 from sequestering and inactivating pro-apoptotic effector proteins.[3][4]

The liberation of pro-apoptotic proteins, particularly Bak, from Mcl-1 inhibition is the critical step that initiates the intrinsic apoptotic cascade.[3][4] While the S-enantiomer shares this mechanism, its significantly lower binding affinity for Mcl-1 results in a much-reduced capacity to induce apoptosis.

Signaling Pathway of Mcl-1 Inhibition

The following diagram illustrates the signaling pathway affected by Mcl-1 inhibitors like AZD-5991. The reduced affinity of the S-enantiomer means it is a much less effective initiator of this cascade.

Experimental Protocols

The determination of the biological activity of the AZD-5991 S-enantiomer relies on precise in vitro assays. The following are detailed methodologies for the key experiments cited.

Förster Resonance Energy Transfer (FRET) Assay

This competitive binding assay measures the ability of a compound to disrupt the interaction between Mcl-1 and a fluorescently labeled BH3 peptide.

Objective: To determine the IC50 value of the AZD-5991 S-enantiomer for the Mcl-1 protein.

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled BH3 peptide (e.g., from Bim or Bak)

-

Terbium-conjugated anti-His antibody (or other tag-specific antibody)

-

AZD-5991 S-enantiomer and (Ra)-enantiomer

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

384-well microplates

-

FRET-compatible plate reader

Procedure:

-

Prepare a serial dilution of the AZD-5991 S-enantiomer and the (Ra)-enantiomer in assay buffer.

-

In a 384-well plate, add the Mcl-1 protein, the fluorescently labeled BH3 peptide, and the terbium-conjugated antibody to each well.

-

Add the diluted compounds to the respective wells. Include controls with no compound (maximum FRET signal) and wells with a saturating concentration of a known Mcl-1 inhibitor (minimum FRET signal).

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the FRET signal on a plate reader, exciting the donor fluorophore (Terbium) and measuring the emission of both the donor and acceptor fluorophores.

-

Calculate the ratio of acceptor to donor emission and plot the values against the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the binding kinetics and affinity (Kd) of a compound to its target protein.

Objective: To determine the dissociation constant (Kd) of the AZD-5991 S-enantiomer for the Mcl-1 protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human Mcl-1 protein

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

AZD-5991 S-enantiomer and (Ra)-enantiomer

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl)

Procedure:

-

Immobilize the Mcl-1 protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a serial dilution of the AZD-5991 S-enantiomer and the (Ra)-enantiomer in running buffer.

-

Inject the diluted compounds over the sensor surface at a constant flow rate, recording the change in response units (RU) over time to measure association.

-

After the association phase, flow running buffer over the sensor surface to measure the dissociation of the compound.

-

After each cycle, regenerate the sensor surface using a pulse of regeneration solution to remove any bound compound.

-

Fit the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the on-rate (ka), off-rate (kd), and the dissociation constant (Kd = kd/ka).

Experimental Workflow for Enantiomer Comparison

The following diagram outlines the logical workflow for comparing the biological activity of the AZD-5991 enantiomers.

References

The Inactive Enantiomer of AZD-5991: A Technical Guide to its Use as a Negative Control

A Comprehensive Resource for Researchers in Drug Discovery and Development

Introduction

AZD-5991 is a potent, selective, and macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Its mechanism of action involves direct binding to Mcl-1, thereby unleashing the pro-apoptotic signals that lead to cancer cell death.[1][2] In the rigorous process of drug discovery and development, establishing the specificity of a compound's biological effects is paramount. The use of a structurally similar but biologically inactive counterpart, such as an inactive enantiomer, serves as an ideal negative control. This technical guide provides an in-depth overview of the inactive S-enantiomer of AZD-5991 and its application as a negative control in preclinical research, ensuring the accurate interpretation of experimental results.

Physicochemical and Pharmacological Properties of AZD-5991 Enantiomers

AZD-5991 possesses a chiral axis, leading to the existence of two atropisomers: a highly active (Ra)-enantiomer and a significantly less active (S)-enantiomer. The restricted rotation around the biaryl bond allows for the separation and isolation of these stable atropisomers. The active enantiomer is the compound referred to as AZD-5991 in most literature, while its S-enantiomer provides a powerful tool for validating on-target activity.

Quantitative Data Summary: A Tale of Two Enantiomers

The stark difference in biological activity between the two enantiomers of AZD-5991 is evident in their binding affinities and inhibitory concentrations. The following table summarizes the available quantitative data, highlighting the S-enantiomer's dramatically reduced potency against Mcl-1.

| Compound | Assay Type | Parameter | Value |

| AZD-5991 (Active Enantiomer) | FRET Assay | IC50 | < 3 nM |

| AZD-5991 (S-enantiomer) | FRET Assay | IC50 | 6.3 µM |

| AZD-5991 (Active Enantiomer) | Surface Plasmon Resonance (SPR) | Kd | Not explicitly stated, but sub-nanomolar |

| AZD-5991 (S-enantiomer) | Surface Plasmon Resonance (SPR) | Kd | 0.98 µM |

This data is compiled from publicly available information.[3]

Mechanism of Action and the Rationale for a Negative Control

The active enantiomer of AZD-5991 functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1. This action displaces pro-apoptotic proteins like Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][2]

The inactive S-enantiomer, despite having the same molecular formula and connectivity, is unable to effectively bind to the Mcl-1 binding pocket due to its stereochemistry. This makes it an excellent negative control to demonstrate that the observed apoptotic effects of the active compound are a direct result of Mcl-1 engagement and not due to off-target effects or non-specific cytotoxicity.

Signaling Pathway of Mcl-1 Inhibition by Active AZD-5991

Caption: Mcl-1 inhibition by active AZD-5991.

Expected Lack of Pathway Engagement by the Inactive Enantiomer

Caption: Lack of Mcl-1 engagement by the inactive S-enantiomer.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the on-target activity of AZD-5991 using its inactive S-enantiomer as a negative control.

In Vitro Binding Assay: Fluorescence Resonance Energy Transfer (FRET)

-

Objective: To quantify and compare the binding affinity of the active and inactive enantiomers of AZD-5991 to the Mcl-1 protein.

-

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled BH3 peptide (e.g., BIM-BH3)

-

Active AZD-5991

-

Inactive S-enantiomer of AZD-5991

-

Assay buffer (e.g., PBS, 0.05% Tween-20)

-

384-well microplates

-

Plate reader capable of FRET measurements

-

-

Procedure:

-

Prepare a dilution series of both the active and inactive enantiomers of AZD-5991 in assay buffer.

-

In a 384-well plate, add the Mcl-1 protein and the fluorescently labeled BH3 peptide to each well.

-

Add the diluted enantiomers to their respective wells. Include wells with no inhibitor (positive control for binding) and wells with a high concentration of a known Mcl-1 inhibitor (negative control for binding).

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

-

Measure the FRET signal using a plate reader.

-

Calculate the IC50 values for each enantiomer by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

-

Objective: To assess the ability of each enantiomer to induce apoptosis in Mcl-1-dependent cancer cells.

-

Materials:

-

Mcl-1-dependent cancer cell line (e.g., MOLP-8, MV4-11)

-

Complete cell culture medium

-

Active AZD-5991

-

Inactive S-enantiomer of AZD-5991

-

DMSO (vehicle control)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

-

-

Procedure:

-

Seed the Mcl-1-dependent cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the active enantiomer, the inactive enantiomer, or DMSO vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of apoptotic cells (Annexin V positive) for each treatment condition.

-

Western Blot Analysis for Apoptosis Markers

-

Objective: To detect the downstream markers of apoptosis (cleaved PARP and cleaved caspase-3) following treatment with each enantiomer.

-

Materials:

-

Mcl-1-dependent cancer cell line

-

Active AZD-5991

-

Inactive S-enantiomer of AZD-5991

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

-

-

Procedure:

-

Treat cells as described in the apoptosis assay.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Compare the levels of cleaved PARP and cleaved caspase-3 between the different treatment groups.

-

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the biological activity of the active and inactive enantiomers of AZD-5991.

Caption: Workflow for comparing AZD-5991 enantiomers.

Conclusion

References

- 1. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Core Mechanism of Action of AZD-5991 S-enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of the S-enantiomer of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). While the R-enantiomer of AZD-5991 is the biologically active compound that has progressed to clinical trials, a thorough understanding of the S-enantiomer is crucial for a complete toxicological and pharmacological profile. This document details the binding affinity and cellular activity of the S-enantiomer, comparing it with its active counterpart. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are provided to support further research and development in this area.

Introduction

Myeloid Cell Leukemia 1 (Mcl-1) is a key pro-survival member of the B-cell lymphoma 2 (Bcl-2) family of proteins. Its overexpression is a common feature in various human cancers, contributing to tumorigenesis and resistance to anti-cancer therapies.[1] Mcl-1 sequesters the pro-apoptotic proteins Bak and Bax, preventing them from inducing the mitochondrial pathway of apoptosis. Therefore, the development of small molecule inhibitors that specifically target Mcl-1 is a promising therapeutic strategy.

AZD-5991 is a rationally designed macrocyclic molecule with high affinity and selectivity for Mcl-1.[2] It has demonstrated potent preclinical anti-tumor activity in various hematological malignancies by inducing rapid, Bak-dependent apoptosis.[2][3] AZD-5991 exists as a pair of enantiomers, with the R-enantiomer being the active pharmacological agent. This guide focuses on the significantly less active S-enantiomer to provide a comprehensive understanding of the stereospecificity of Mcl-1 inhibition by this chemical scaffold.

Core Mechanism of Action

The primary mechanism of action of AZD-5991 and its S-enantiomer is the direct inhibition of the Mcl-1 protein. By binding to the BH3-binding groove of Mcl-1, these molecules disrupt the interaction between Mcl-1 and the pro-apoptotic effector proteins Bak and Bax. This leads to the activation of the intrinsic apoptotic pathway.

Signaling Pathway

The inhibition of Mcl-1 by the AZD-5991 S-enantiomer, although significantly weaker than the R-enantiomer, is expected to follow the same downstream signaling cascade.

Quantitative Data

The binding affinity of the AZD-5991 S-enantiomer to Mcl-1 has been quantified using biochemical and biophysical assays. The data clearly demonstrates a significant reduction in potency compared to the active R-enantiomer (AZD-5991).

| Compound | Assay Type | Target | IC50 | Ki | Kd | Reference |

| AZD-5991 (R-enantiomer) | FRET | Human Mcl-1 | 0.7 nM | 0.13 nM | - | [4][5] |

| SPR | Human Mcl-1 | - | - | 0.17 nM | [4] | |

| AZD-5991 S-enantiomer | FRET | Human Mcl-1 | 6.3 µM | - | - | [6] |

| SPR | Human Mcl-1 | - | - | 0.98 µM | [6] |

Table 1: Biochemical and Biophysical Activity of AZD-5991 Enantiomers against Mcl-1.

The cellular activity of AZD-5991 has been demonstrated through caspase activation assays in various cell lines. While specific cellular data for the S-enantiomer is not extensively published, its significantly lower binding affinity strongly suggests a correspondingly weaker effect on inducing apoptosis in Mcl-1 dependent cells.

| Compound | Cell Line | Assay | EC50 | Reference |

| AZD-5991 (R-enantiomer) | MOLP-8 (Multiple Myeloma) | Caspase 3/7 Activation (6h) | 33 nM | [7] |

| MV4-11 (AML) | Caspase 3/7 Activation (6h) | 24 nM | [7] |

Table 2: Cellular Activity of AZD-5991 (R-enantiomer).

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding and activity of Mcl-1 inhibitors like the AZD-5991 S-enantiomer. These protocols are based on the methods described in the primary literature.[2]

Förster Resonance Energy Transfer (FRET) Assay

This assay is used to measure the inhibition of the Mcl-1/Bim interaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AZD5991 [openinnovation.astrazeneca.com]

Biochemical Properties of AZD-5991 S-enantiomer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biochemical properties of the S-enantiomer of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). As the less active enantiomer of the clinical candidate AZD-5991, understanding its biochemical profile is crucial for a comprehensive structure-activity relationship (SAR) and stereoselectivity assessment. This document details its binding affinity, mechanism of action, and the experimental protocols used for its characterization.

Core Biochemical Data

The S-enantiomer of AZD-5991 has been evaluated for its ability to bind to and inhibit Mcl-1, a key regulator of the intrinsic apoptotic pathway. Quantitative data from key biochemical assays are summarized below, alongside comparative data for the more active R-enantiomer (AZD-5991) to highlight the significant stereoselectivity of this compound class.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| AZD-5991 S-enantiomer | Mcl-1 | FRET | IC50 | 6.3 µM | [1] |

| Mcl-1 | SPR | K_d | 0.98 µM | [1] | |

| MOLP-8 Cells | Cellular Apoptosis | EC50 | >16 µM | [1] | |

| MV4-11 Cells | Cellular Apoptosis | EC50 | >16 µM | [1] | |

| NCI-H23 Cells | Cellular Apoptosis | EC50 | >31.5 µM | [1] | |

| AZD-5991 (R-enantiomer) | Mcl-1 | FRET | IC50 | 0.7 nM | [2][3] |

| Mcl-1 | SPR | K_d | 0.17 nM | [2][3] | |

| MOLP-8 Cells | Cellular Apoptosis | EC50 | 0.033 µM | [2] | |

| MV4-11 Cells | Cellular Apoptosis | EC50 | 0.024 µM | [2] | |

| NCI-H23 Cells | Cellular Apoptosis | EC50 | 0.19 µM | [2] |

Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction

AZD-5991 and its enantiomers are classified as BH3 mimetics. They function by binding to the BH3-binding groove of anti-apoptotic proteins like Mcl-1. The S-enantiomer, while significantly less potent, is understood to share the same fundamental mechanism of action as its more active counterpart. By occupying the BH3-binding groove of Mcl-1, it prevents the sequestration of pro-apoptotic proteins, particularly Bak. This leads to the activation of the Bak-dependent mitochondrial apoptotic pathway.[1][2]

The liberation of Bak allows it to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This, in turn, results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing programmed cell death.

Experimental Protocols

Detailed methodologies for the key biochemical assays used to characterize the AZD-5991 S-enantiomer are provided below.

Förster Resonance Energy Transfer (FRET) Assay

This competitive binding assay measures the ability of the test compound to disrupt the interaction between Mcl-1 and a fluorescently labeled BH3 peptide.

Protocol:

-

Reagents:

-

Recombinant human Mcl-1 protein.

-

Fluorescently labeled BIM BH3 peptide (e.g., with fluorescein).

-

Terbium-labeled anti-His antibody (for His-tagged Mcl-1).

-

Assay Buffer: PBS, 0.05% (v/v) Pluronic F-127.

-

AZD-5991 S-enantiomer serially diluted in DMSO.

-

-

Procedure:

-

A solution of Mcl-1 and the fluorescently labeled BIM BH3 peptide is prepared in the assay buffer.

-

The test compound (AZD-5991 S-enantiomer) at various concentrations is added to the wells of a microplate.

-

The Mcl-1/BIM peptide solution is then added to the wells containing the test compound.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

The FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

-

Data Analysis:

-

The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the FRET signal, is determined by fitting the data to a four-parameter logistic equation.

-

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the binding kinetics and affinity of the interaction between the inhibitor and the target protein.

Protocol:

-

Reagents and Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Recombinant human Mcl-1 protein.

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

AZD-5991 S-enantiomer serially diluted in running buffer.

-

-

Procedure:

-

The Mcl-1 protein is immobilized on the surface of the sensor chip.

-

A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.

-

The AZD-5991 S-enantiomer at various concentrations is injected over the chip surface, allowing for association.

-

Following the association phase, running buffer is again flowed over the chip to monitor the dissociation of the compound.

-

The sensor surface is regenerated between cycles to remove any bound compound.

-

-

Data Analysis:

-

The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a 1:1 binding model.

-

The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off to k_on.

-

Conclusion

The S-enantiomer of AZD-5991 is a significantly less potent inhibitor of Mcl-1 compared to its R-enantiomer, with micromolar activity in both biochemical and cellular assays. This pronounced stereoselectivity underscores the specific conformational requirements for high-affinity binding to the Mcl-1 protein. The data presented in this guide are essential for a thorough understanding of the SAR of this important class of Mcl-1 inhibitors and can inform the design of future therapeutic agents targeting the Bcl-2 family of proteins.

References

Technical Guide: Binding Affinity of AZD-5991 S-enantiomer to Mcl-1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein in the B-cell lymphoma-2 (Bcl-2) family, representing a high-value therapeutic target in oncology.[1][2] Overexpression of Mcl-1 is a known driver of tumorigenesis and is associated with resistance to various anticancer therapies.[2][3][4] AZD-5991 is a potent, selective, and intravenously administered macrocyclic inhibitor of Mcl-1, developed for the treatment of hematological malignancies such as multiple myeloma and acute myeloid leukemia.[3][5][6][7]

As a chiral molecule, AZD-5991 exists as a pair of enantiomers. The biological activity of such compounds often resides predominantly in one enantiomer, known as the eutomer, while the other, the distomer, is significantly less active. For AZD-5991, the desired therapeutic activity is attributed to the (R)-enantiomer. This document provides a detailed technical overview of the binding affinity of the corresponding (S)-enantiomer, the less active distomer, to its Mcl-1 target, summarizing key quantitative data and the experimental protocols used for its determination.

Quantitative Binding Affinity Data

The profound difference in biological activity between the enantiomers of AZD-5991 is quantitatively reflected in their respective binding affinities for the Mcl-1 protein. The (R)-enantiomer exhibits sub-nanomolar affinity, whereas the (S)-enantiomer binds with an affinity that is several orders of magnitude weaker. This disparity underscores the highly specific stereochemical interactions required for potent Mcl-1 inhibition.

The binding characteristics have been quantified using industry-standard biophysical and biochemical assays, primarily Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).[8][9] A summary of the comparative data is presented below.

| Compound / Enantiomer | Target Protein | Assay Type | Binding Affinity Measurement |

| AZD-5991 (Active Enantiomer) | Human Mcl-1 | TR-FRET | IC₅₀ = 0.7 nM (Ki = 0.2 nM)[9] |

| AZD-5991 (Active Enantiomer) | Human Mcl-1 | SPR | K_d_ = 0.17 nM [9] |

| AZD-5991 S-enantiomer | Human Mcl-1 | TR-FRET | IC₅₀ = 6.3 µM [8] |

| AZD-5991 S-enantiomer | Human Mcl-1 | SPR | K_d_ = 0.98 µM [8] |

Table 1: Comparative binding affinities of AZD-5991 enantiomers for the Mcl-1 protein.

Visualized Data and Processes

Mcl-1 Signaling and Inhibition Pathway

Mcl-1 promotes cell survival by sequestering pro-apoptotic proteins like BIM and BAK, preventing them from initiating the mitochondrial apoptosis pathway.[3][10] AZD-5991 acts as a BH3 mimetic, binding to the BH3 groove of Mcl-1 and liberating these pro-apoptotic factors, which subsequently leads to caspase activation and programmed cell death.

Caption: The role of Mcl-1 in apoptosis and its inhibition by AZD-5991.

Logical Relationship of Enantiomeric Affinity

The stereochemistry of AZD-5991 is the critical determinant of its binding potency. The (R)-enantiomer (eutomer) is conformationally pre-organized to fit optimally into the Mcl-1 binding groove, resulting in high-affinity interactions. The (S)-enantiomer (distomer) lacks this precise three-dimensional complementarity, leading to a significantly weaker and less stable interaction.

Caption: Comparative binding affinity of AZD-5991 enantiomers to Mcl-1.

General Workflow for TR-FRET Binding Assay

The TR-FRET assay is a homogeneous, competitive binding assay used to quantify the interaction between the inhibitor and Mcl-1. The workflow is streamlined for high-throughput screening.

Caption: A generalized experimental workflow for a TR-FRET Mcl-1 binding assay.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a generalized competitive binding assay to determine the IC₅₀ value of a test compound against the Mcl-1 protein.

Principle: The assay relies on the energy transfer between a Terbium (Tb) chelate donor and a fluorescent acceptor (e.g., FITC).[11] Recombinant His-tagged Mcl-1 protein is bound by an anti-His-Tb antibody (donor). A FITC-labeled peptide derived from the BH3 domain of a pro-apoptotic protein like BAK or BIM serves as the tracer and acceptor.[11] When the tracer binds to Mcl-1, the donor and acceptor are in close proximity, generating a high FRET signal. A competitive inhibitor, such as the AZD-5991 S-enantiomer, displaces the tracer, disrupting energy transfer and causing a proportional decrease in the signal.[11]

Materials & Reagents:

-

Protein: Recombinant human Mcl-1 with a polyhistidine tag.

-

Tracer: BH3 domain peptide (e.g., from BAK) labeled with an acceptor fluorophore (e.g., FITC).

-

Donor: Anti-His antibody conjugated to a Terbium (Tb) chelate.

-

Compound: AZD-5991 S-enantiomer, dissolved in DMSO.

-

Assay Buffer: Buffer solution (e.g., PBS with 0.05% Tween-20 and 1 mM DTT).

-

Plate: Low-volume, 384-well black assay plates.

Procedure:

-

Compound Preparation: A 12-point, 3-fold serial dilution of the AZD-5991 S-enantiomer is prepared in DMSO and then further diluted in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay is maintained at or below 1%.[11]

-

Reagent Preparation: An assay mixture is prepared by diluting the Mcl-1 protein, FITC-labeled peptide, and anti-His-Tb antibody in assay buffer to their final working concentrations (e.g., 1 nM Mcl-1, 300 nM peptide, 1 nM antibody).[11]

-

Assay Execution: Diluted compound solutions are dispensed into the wells of the 384-well plate. The assay reagent mixture is then added to all wells.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 1 to 3 hours), protected from light.[11]

-

Data Acquisition: The TR-FRET signal is measured using a compatible plate reader. A time-resolved setting is used, with a delay time (e.g., 100 µs) and an integration time (e.g., 200 µs).[11] Measurements are taken at the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 665 nm or 520 nm depending on the fluorophore).[11][12]

-

Data Analysis: The TR-FRET ratio is calculated by dividing the acceptor emission signal by the donor emission signal.[11] The data is then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) Assay

This protocol outlines a general procedure for determining the binding kinetics and affinity (K_d_) of a small molecule to a target protein.

Principle: SPR is a label-free optical sensing technique that measures changes in the refractive index at the surface of a sensor chip.[13][14] For this application, the Mcl-1 protein (ligand) is immobilized on the sensor surface. The AZD-5991 S-enantiomer (analyte) is flowed over the surface in solution. The binding of the analyte to the immobilized ligand causes an increase in mass on the surface, which is detected in real-time as a change in Resonance Units (RU).[14][15] By analyzing the association and dissociation phases of the interaction, kinetic rate constants (k_on_ and k_off_) and the equilibrium dissociation constant (K_d_) can be determined.

Materials & Reagents:

-

Instrument: Biacore instrument or similar SPR system.

-

Sensor Chip: CM5 sensor chip (carboxymethylated dextran surface).[16]

-

Ligand: Recombinant human Mcl-1 protein.

-

Analyte: AZD-5991 S-enantiomer, dissolved in running buffer.

-

Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.[16][17]

-

Running Buffer: HBS-EP+ buffer or similar (HEPES buffered saline with EDTA and surfactant).

-

Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5-5.5.

Procedure:

-

Surface Preparation: The carboxymethylated dextran surface of the CM5 chip is activated by injecting a 1:1 mixture of NHS and EDC.[17]

-

Ligand Immobilization: The Mcl-1 protein, diluted in immobilization buffer to a concentration of 20-50 µg/mL, is injected over the activated surface. The protein covalently binds to the surface via amine coupling.[15][16]

-

Surface Deactivation: Any remaining active esters on the surface are blocked by injecting ethanolamine-HCl.[17] A reference flow cell is prepared similarly but without the Mcl-1 protein to allow for background signal subtraction.

-

Analyte Binding Analysis:

-

A series of increasing concentrations of the AZD-5991 S-enantiomer (e.g., spanning 0.1x to 10x the expected K_d_) are prepared in running buffer.

-

Each concentration is injected sequentially over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).[13]

-

The association phase is monitored during the injection, followed by a dissociation phase where only running buffer flows over the chip.

-

-

Surface Regeneration (if necessary): Between analyte injections, a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) may be used to remove all bound analyte and restore the baseline.

-

Data Analysis: The reference-subtracted sensorgrams (response vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This fitting process yields the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_ = k_off_ / k_on_).

References

- 1. Facebook [cancer.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AZD5991 [openinnovation.astrazeneca.com]

- 6. AZD5991 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Advances in Clinical Research on Mcl-1 Inhibitors [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. benchchem.com [benchchem.com]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 15. path.ox.ac.uk [path.ox.ac.uk]

- 16. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dhvi.duke.edu [dhvi.duke.edu]

Unraveling the Stereochemistry of a Potent Mcl-1 Inhibitor: A Technical Guide to the Structural and Functional Divergence of AZD-5991 Enantiomers

For Immediate Release

AstraZeneca, Cambridge, UK – December 8, 2025 – AZD-5991, a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), has demonstrated significant promise in preclinical models of hematological cancers.[1][2][3] The complex macrocyclic structure of AZD-5991 incorporates a chiral axis, giving rise to two atropisomers—enantiomers that are non-superimposable mirror images due to restricted rotation around a single bond. This technical guide provides an in-depth analysis of the structural and functional differences between the (Ra) and (Sa) enantiomers of AZD-5991, offering critical insights for researchers and drug development professionals in the field of oncology and medicinal chemistry.

Core Structural Features of AZD-5991

AZD-5991 is a rationally designed macrocyclic molecule that binds with high affinity and selectivity to the BH3-binding groove of Mcl-1, thereby inducing apoptosis in cancer cells dependent on Mcl-1 for survival.[1][2] The molecule's structure is characterized by a complex, multi-ring system that includes a class-III atropisomeric core, rendering it chiral.[4] The two enantiomers are designated as (Ra)-AZD-5991 and (Sa)-AZD-5991.

Enantiomer-Specific Biological Activity

A profound difference in biological activity exists between the two enantiomers of AZD-5991. The (Ra)-enantiomer is the biologically active form, exhibiting sub-nanomolar inhibitory potency against Mcl-1. In contrast, the (Sa)-enantiomer is significantly less active. This stark differentiation underscores the critical importance of stereochemistry in the interaction between AZD-5991 and its target protein.

Quantitative Comparison of Enantiomer Activity

The following table summarizes the key quantitative data comparing the in vitro activity of the (Ra) and (Sa) enantiomers of AZD-5991.

| Parameter | (Ra)-AZD-5991 (Active Enantiomer) | (Sa)-AZD-5991 (Inactive Enantiomer) | Fold Difference |

| Mcl-1 Binding Affinity (Ki) | 0.13 nM[5] | Not explicitly reported, but implied to be significantly higher | >10,000 |

| Mcl-1 Inhibition (IC50, FRET assay) | 0.7 nM[6] | 6.3 µM (6300 nM)[7][8] | ~9000 |

| Mcl-1 Binding Affinity (Kd, SPR assay) | 0.17 nM[6] | 0.98 µM (980 nM)[7][8] | ~5765 |

| Cellular Activity (EC50, MOLP-8 cells) | 33 nM[9] | Not reported | - |

| Cellular Activity (EC50, MV4;11 cells) | 24 nM[9] | Not reported | - |

Structural Basis for Differential Activity

The significant disparity in biological activity is a direct consequence of the three-dimensional structural differences between the enantiomers. Co-crystallization studies of Mcl-1 with racemic AZD-5991 have revealed that only the (Ra)-enantiomer is observed in the binding pocket.[1][3] This indicates a high degree of stereospecificity in the binding interaction. The macrocyclic conformation of the (Ra)-enantiomer is pre-organized in solution to fit optimally into the hydrophobic groove of Mcl-1, a key factor in its high-affinity binding.[10] The (Sa)-enantiomer, with its mirror-image conformation, is unable to achieve the same complementary interactions with the amino acid residues of the Mcl-1 binding site.

Experimental Protocols

Enantiomer Separation

The separation of AZD-5991 enantiomers is a critical step in its synthesis and characterization.

1. Chiral Supercritical Fluid Chromatography (SFC): The initial discovery route employed chiral SFC for the resolution of the enantiomers.[4] This technique is known for its speed and efficiency in chiral separations.[11][12][13][14]

2. Simulated Moving Bed (SMB) Chromatography: For larger scale, more commercially viable production, a scalable simulated moving bed (SMB) separation method was developed.[4]

3. Preparative Chiral High-Performance Liquid Chromatography (HPLC): A specific preparative chiral HPLC method has been described for the separation of related macrocyclic atropisomers:

-

Column: AD/H column

-

Mobile Phase: n-heptane/isopropanol (50/50), neutral[10]

Binding Affinity and Inhibition Assays

1. Förster Resonance Energy Transfer (FRET) Assay:

-

Principle: This assay measures the binding of AZD-5991 to Mcl-1 by detecting the disruption of the interaction between Mcl-1 and a fluorescently labeled BH3 peptide.

-

General Protocol:

-

Recombinant Mcl-1 protein is incubated with a fluorescently labeled probe (e.g., a BH3 peptide).

-

Varying concentrations of the test compound (AZD-5991 enantiomers) are added.

-

The FRET signal is measured, which decreases as the compound displaces the probe from Mcl-1.

-

IC50 values are calculated from the dose-response curves.[6][7][8]

-

2. Surface Plasmon Resonance (SPR) Assay:

-

Principle: SPR measures the real-time binding kinetics and affinity of a ligand to a protein immobilized on a sensor chip.

-

General Protocol:

-

Recombinant Mcl-1 is immobilized on an SPR sensor chip.

-

A series of concentrations of the AZD-5991 enantiomers are flowed over the chip.

-

The change in the refractive index at the surface, which is proportional to the mass of bound ligand, is measured.

-

Association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon).[6][7][8]

-

Visualizations

Logical Relationship of AZD-5991 Enantiomers and Mcl-1 Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

- 9. AZD5991 [openinnovation.astrazeneca.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. pharmafocusamerica.com [pharmafocusamerica.com]

- 14. shimadzu.co.kr [shimadzu.co.kr]

The Less Active Enantiomer: A Technical Overview of the Discovery and Synthesis of the AZD-5991 S-enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5991 is a potent, selective, macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2][3] As a key regulator of the intrinsic apoptotic pathway, MCL-1 is a high-value target in oncology, and its inhibition can restore the natural process of programmed cell death in cancer cells.[4] AZD-5991 possesses a unique atropisomeric core, leading to the existence of two stable enantiomers.[5] While the R-enantiomer is the highly active form, the S-enantiomer has been characterized as significantly less active. This technical guide provides an in-depth look at the discovery and synthesis of the AZD-5991 S-enantiomer, presenting key quantitative data, experimental methodologies, and visual diagrams of relevant biological and chemical processes.

Discovery and Characterization of the S-enantiomer

The discovery of AZD-5991 involved a rational drug design approach to create a macrocyclic molecule with high affinity and selectivity for MCL-1.[1][4] The initial synthesis of AZD-5991 produced a racemic mixture containing both the R- and S-enantiomers.[5][6] Subsequent separation and individual characterization of the enantiomers revealed a significant difference in their biological activity.

Quantitative Biological Data

The S-enantiomer of AZD-5991 demonstrates substantially weaker inhibition of the MCL-1/Bim interaction compared to the R-enantiomer. This is quantified by its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd).

| Enantiomer | Assay Type | Target | Value |

| AZD-5991 S-enantiomer | FRET | MCL-1 | 6.3 µM [7][8] |

| AZD-5991 S-enantiomer | SPR | MCL-1 | 0.98 µM [7][8] |

| AZD-5991 (active enantiomer) | FRET | MCL-1 | <1 nM[9] |

MCL-1 Signaling Pathway and Mechanism of Action

AZD-5991 functions as a BH3 mimetic, directly binding to the BH3-binding groove of MCL-1.[9] This prevents MCL-1 from sequestering pro-apoptotic proteins like Bak and Bim. The release of these proteins triggers the mitochondrial apoptosis pathway. The following diagram illustrates the central role of MCL-1 in apoptosis and the mechanism of its inhibition.

Synthesis and Chiral Separation

The synthesis of AZD-5991 is a complex, multi-step process that has undergone significant optimization to improve efficiency and enable large-scale production.[5][6] The key challenge in the synthesis is the construction of the atropisomeric biaryl core.

Initial Racemic Synthesis and Separation

The initial synthetic routes for AZD-5991 produced a racemic mixture of the atropisomers.[6] The individual enantiomers were then separated using chiral Supercritical Fluid Chromatography (SFC).[6][10]

Asymmetric Synthesis Development

Later-generation syntheses have focused on asymmetric methods to directly produce the desired active R-enantiomer, thus avoiding the need for chiral separation and improving the overall yield.[5][11] These advanced strategies often employ chiral ligands and catalysts to control the stereochemistry of the biaryl bond formation.

Experimental Protocols

While specific, detailed internal protocols for the synthesis and analysis of the AZD-5991 S-enantiomer are proprietary, the following sections outline the general methodologies based on published information and standard laboratory practices.

Chiral Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

This protocol describes a general approach for the separation of AZD-5991 enantiomers based on literature descriptions of chiral SFC for similar macrocyclic atropisomers.[10][12]

Objective: To separate the R- and S-enantiomers of AZD-5991 from a racemic mixture.

Instrumentation:

-

Supercritical Fluid Chromatography (SFC) system equipped with a UV detector and a back-pressure regulator.

-

Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak).

Reagents:

-

Racemic AZD-5991 dissolved in a suitable solvent (e.g., ethanol).

-

Supercritical carbon dioxide (CO2).

-

Co-solvent (e.g., ethanol, methanol).

Procedure:

-

Column Equilibration: Equilibrate the chiral column with the mobile phase (a mixture of supercritical CO2 and co-solvent) at a constant flow rate and back-pressure until a stable baseline is achieved.

-

Sample Injection: Inject a small volume of the dissolved racemic AZD-5991 onto the column.

-

Elution: Elute the enantiomers with the mobile phase. The composition of the mobile phase (ratio of CO2 to co-solvent) and the flow rate should be optimized to achieve baseline separation of the two enantiomer peaks.

-

Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

Fraction Collection: Collect the fractions corresponding to the two separated peaks, which represent the S- and R-enantiomers.

-

Enantiomeric Purity Analysis: Analyze the collected fractions to determine the enantiomeric excess (e.e.) of each.

Förster Resonance Energy Transfer (FRET) Assay

This protocol outlines a general method for determining the IC50 value of an inhibitor for the MCL-1/Bim interaction.[13][14]

Objective: To measure the inhibitory activity of the AZD-5991 S-enantiomer on the MCL-1/Bim protein-protein interaction.

Principle: A donor fluorophore (e.g., terbium) is conjugated to MCL-1, and an acceptor fluorophore is conjugated to a Bim BH3 peptide. When the two proteins interact, the fluorophores are in close proximity, allowing for FRET to occur. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Materials:

-

Recombinant MCL-1 protein conjugated to a donor fluorophore.

-

Synthetic Bim BH3 peptide conjugated to an acceptor fluorophore.

-

AZD-5991 S-enantiomer in a suitable solvent (e.g., DMSO).

-

Assay buffer.

-

384-well microplate.

-

Fluorescence plate reader capable of time-resolved FRET measurements.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the AZD-5991 S-enantiomer in assay buffer.

-

Assay Reaction: In the wells of the microplate, combine the MCL-1-donor conjugate, the Bim-acceptor conjugate, and the various concentrations of the S-enantiomer. Include positive (no inhibitor) and negative (no MCL-1 or Bim) controls.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the FRET signal using a fluorescence plate reader, exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores.

-

Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) Assay

This protocol provides a general framework for measuring the binding affinity (Kd) of a small molecule to a protein.[15][16]

Objective: To determine the dissociation constant (Kd) of the AZD-5991 S-enantiomer for MCL-1.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A ligand (MCL-1) is immobilized on the chip, and the analyte (AZD-5991 S-enantiomer) is flowed over the surface. Binding of the analyte to the ligand causes a change in mass on the sensor surface, which is detected as a change in the SPR signal.

Instrumentation:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Amine coupling reagents for immobilization.

Reagents:

-

Recombinant MCL-1 protein.

-

AZD-5991 S-enantiomer in a suitable running buffer.

-

Running buffer (e.g., HBS-EP+).

Procedure:

-

Ligand Immobilization: Immobilize the MCL-1 protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).

-

Analyte Injection: Inject a series of concentrations of the AZD-5991 S-enantiomer over the immobilized MCL-1 surface. Also, inject the analyte over a reference surface with no immobilized protein to subtract non-specific binding.

-

Data Collection: Monitor the association and dissociation phases in real-time by recording the SPR signal (response units, RU) over time.

-

Surface Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand.

-

Data Analysis: Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

The study of the AZD-5991 S-enantiomer, while significantly less potent than its R-counterpart, is crucial for a comprehensive understanding of the structure-activity relationship of this important MCL-1 inhibitor. The data clearly demonstrates the high degree of stereoselectivity required for potent inhibition of the MCL-1 protein. The development of a complex synthetic route, initially yielding a racemic mixture that required chiral separation, has evolved into sophisticated asymmetric strategies. This technical overview provides a core understanding of the discovery, characterization, and synthesis of the AZD-5991 S-enantiomer for professionals in the field of drug discovery and development.

References

- 1. metsearch.cardiffmet.ac.uk [metsearch.cardiffmet.ac.uk]

- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia | Semantic Scholar [semanticscholar.org]

- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total synthesis and route optimization of Mcl-1 antagonist clinical candidate drug AZD5991 [morressier.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

- 9. AZD5991 [openinnovation.astrazeneca.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. benchchem.com [benchchem.com]

- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

The Stereochemical Dichotomy of AZD-5991: A Pharmacological Deep Dive into the Inactive Enantiomer

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the pharmacological properties of the inactive S-enantiomer of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). By contrasting the inactive enantiomer with its highly active counterpart, we illuminate the critical role of stereochemistry in drug-target interactions and the resulting pharmacological outcomes. This document synthesizes available quantitative data, outlines key experimental protocols for assessing enantiomeric activity, and provides visual representations of the underlying molecular and experimental logic.

Executive Summary

AZD-5991 is a clinical-stage BH3 mimetic designed to induce apoptosis in cancer cells dependent on MCL-1.[1][2] The therapeutic activity of AZD-5991 is exclusively attributed to one of its enantiomers. The other enantiomer, the S-enantiomer, is significantly less active.[3][4] This stark difference in potency underscores the precise three-dimensional interaction required for effective MCL-1 inhibition. This guide will explore the pharmacological profile of this inactive enantiomer, providing a clear comparison of its binding affinity with the active compound and detailing the methodologies used to discern these differences.

Data Presentation: Quantitative Comparison of AZD-5991 Enantiomers

The pharmacological disparity between the enantiomers of AZD-5991 is most evident in their binding affinities for the MCL-1 protein. The following table summarizes the key quantitative data from biochemical assays.

| Compound | Assay Type | Target | Metric | Value | Reference |

| AZD-5991 (Active Enantiomer) | FRET | MCL-1 | IC50 | 0.7 nM | [5] |

| SPR | MCL-1 | Kd | 0.17 nM | [5] | |

| FRET | Bcl-2 | IC50 | 20 µM | [5] | |

| FRET | Bcl-xL | IC50 | 36 µM | [5] | |

| FRET | Bcl-w | IC50 | 49 µM | [5] | |

| FRET | Bfl-1 | IC50 | 24 µM | [5] | |

| AZD-5991 S-enantiomer (Inactive Enantiomer) | FRET | MCL-1 | IC50 | 6.3 µM | [3][4] |

| SPR | MCL-1 | Kd | 0.98 µM | [3][4] |

As the data illustrates, there is a profound difference in the potency of the two enantiomers. The active enantiomer exhibits sub-nanomolar affinity for MCL-1, whereas the inactive S-enantiomer's affinity is in the micromolar range, representing a potency difference of several orders of magnitude. The active enantiomer also demonstrates high selectivity for MCL-1 over other Bcl-2 family proteins.[5]

Experimental Protocols

The determination of the binding affinities for the AZD-5991 enantiomers relies on sensitive biophysical and biochemical assays. The following are detailed methodologies for the key experiments cited.

Förster Resonance Energy Transfer (FRET) Assay

This assay is a common method for quantifying molecular interactions in solution.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the AZD-5991 enantiomers against the MCL-1 protein.

Principle: The assay measures the disruption of the interaction between MCL-1 and a fluorescently labeled BH3 peptide. In the absence of an inhibitor, the two components are in close proximity, allowing for FRET to occur between a donor and an acceptor fluorophore. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

-

Reagents: Recombinant human MCL-1 protein, a fluorescently labeled BH3 peptide (e.g., from the BIM protein) with a FRET donor/acceptor pair, assay buffer, and the AZD-5991 enantiomers.

-

Procedure:

-

A dilution series of each enantiomer is prepared in the assay buffer.

-

The MCL-1 protein and the fluorescently labeled BH3 peptide are incubated together in the presence of varying concentrations of the test compounds.

-

The reaction is allowed to reach equilibrium.

-

The FRET signal is measured using a plate reader capable of detecting the specific wavelengths of the donor and acceptor fluorophores.

-

-

Data Analysis: The FRET signal is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the dissociation constant (Kd) of the AZD-5991 enantiomers for the MCL-1 protein.

Principle: The assay measures the change in the refractive index at the surface of a sensor chip when an analyte (the inhibitor) flows over and binds to a ligand (the MCL-1 protein) that is immobilized on the chip. This allows for the determination of the association (ka) and dissociation (kd) rate constants, from which the Kd can be calculated.

Methodology:

-

Reagents and Equipment: SPR instrument, sensor chip (e.g., CM5), recombinant human MCL-1 protein, running buffer, and the AZD-5991 enantiomers.

-

Procedure:

-

The MCL-1 protein is immobilized onto the surface of the sensor chip.

-

A dilution series of each enantiomer is prepared in the running buffer.

-

The diluted compounds are injected sequentially over the sensor chip surface, followed by a dissociation phase with running buffer.

-

The binding response is measured in real-time.

-

-

Data Analysis: The resulting sensorgrams are analyzed using fitting models to determine the ka and kd values. The Kd is then calculated as the ratio of kd to ka.

Mandatory Visualizations

Signaling Pathway of MCL-1 Inhibition

Caption: MCL-1 signaling pathway showing active vs. inactive enantiomer interaction.

Experimental Workflow for Enantiomer Affinity Comparison

Caption: Workflow for comparing the binding affinities of AZD-5991 enantiomers.

Logical Relationship of AZD-5991 Stereoisomers

Caption: Logical flow from racemate to distinct pharmacological activities.

Conclusion

The pharmacological investigation of the inactive S-enantiomer of AZD-5991 provides a compelling case study in the importance of stereochemistry in drug design and development. While the active enantiomer is a potent and selective inhibitor of MCL-1, the S-enantiomer exhibits significantly weaker binding affinity, rendering it pharmacologically inactive at comparable concentrations. This dramatic difference highlights the highly specific, three-dimensional nature of the drug-target interaction. For researchers and drug development professionals, the story of AZD-5991's enantiomers serves as a crucial reminder that a deep understanding of stereoisomerism is fundamental to creating safe and effective medicines. The continued development of stereochemically pure drugs is essential for optimizing therapeutic outcomes and minimizing potential off-target effects.

References

- 1. AZD5991 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

The S-Enantiomer of AZD-5991: A Study in Stereoselectivity and its Implications for Apoptosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5991 has emerged as a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] As a BH3 mimetic, it directly binds to MCL-1, disrupting its interaction with pro-apoptotic proteins like BAK and thereby triggering the intrinsic mitochondrial apoptosis pathway.[1][4] This mechanism of action has positioned AZD-5991 as a promising therapeutic candidate, particularly for hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML), where MCL-1 is a critical survival factor.[1][5][6] However, the pharmacological activity of AZD-5991 is highly dependent on its stereochemistry. This guide focuses on the role of the S-enantiomer of AZD-5991 in apoptosis research, primarily serving as a crucial control to demonstrate the stereospecificity of MCL-1 inhibition and as a tool to dissect the specific effects of the active R-enantiomer.

The Significance of Stereochemistry: The R- vs. S-Enantiomer

AZD-5991 is a chiral molecule existing as two atropisomers, designated as the R- and S-enantiomers. The biological activity resides almost exclusively in the R-enantiomer, referred to in seminal literature as (Ra)-7.[4] The S-enantiomer, or (Sa)-7, is significantly less active.[4] This stark difference in activity underscores the highly specific nature of the binding interaction between the active enantiomer and the BH3-binding groove of MCL-1. It is hypothesized that any residual activity observed with the S-enantiomer is likely attributable to minor impurities of the highly potent R-enantiomer.[4]

Quantitative Comparison of AZD-5991 Enantiomers

The following table summarizes the available quantitative data comparing the in vitro activity of the R- and S-enantiomers of AZD-5991.

| Parameter | AZD-5991 (R-enantiomer) | AZD-5991 (S-enantiomer) | Assay Type | Reference(s) |

| MCL-1 Binding Affinity | ||||

| IC50 | 0.7 nM | 6.3 µM | FRET | [7][8] |

| Kd | 0.17 nM | 0.98 µM | SPR | [7][8] |

| Cellular Activity | ||||

| Caspase 3/7 EC50 (MOLP-8 cells) | 33 nM | > 10 µM | Caspase-Glo | [9] |

| Caspase 3/7 EC50 (MV4-11 cells) | 24 nM | > 10 µM | Caspase-Glo | [9] |

Mechanism of Action: The Role of the Active R-Enantiomer in Inducing Apoptosis

The S-enantiomer's primary role in research is to confirm that the apoptotic effects observed with racemic or R-enantiomer-enriched AZD-5991 are due to specific, on-target inhibition of MCL-1. The signaling pathway initiated by the active R-enantiomer is depicted below.

Caption: Signaling pathway of AZD-5991-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the activity of AZD-5991 and its enantiomers.

Förster Resonance Energy Transfer (FRET) Assay for MCL-1 Binding

This assay quantitatively measures the binding affinity of compounds to MCL-1 by detecting the disruption of a FRET signal between a fluorescently labeled BH3 peptide and MCL-1.

References

- 1. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. metsearch.cardiffmet.ac.uk [metsearch.cardiffmet.ac.uk]

- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. AZD5991 [openinnovation.astrazeneca.com]

Unraveling the Stereochemical Intricacies of AZD-5991: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key therapeutic target in various hematologic malignancies.[1][2][3] The complex molecular architecture of AZD-5991 features a unique stereochemical element known as atropisomerism, arising from hindered rotation around a biaryl bond.[1][4] This axial chirality results in two stable, non-superimposable atropisomers, designated as (Ra) and (Sa). This technical guide provides an in-depth exploration of the stereochemistry of AZD-5991, including its synthesis, the biological significance of its atropisomers, and the signaling pathways it modulates.

The Atropisomeric Core of AZD-5991

The core of AZD-5991's complexity lies in its class-III atropisomeric core.[4] This type of stereoisomerism is not centered on a chiral carbon atom but rather on a chiral axis. In the case of AZD-5991, the restricted rotation is due to the steric hindrance created by the incorporation of a 6-chloro substituent and an indole-1-N-methyl group.[5] These modifications lock the molecule into one of two stable atropisomeric conformations. The active atropisomer, which is the focus of clinical development, is fully preorganized into its bioactive conformation for binding to Mcl-1.[6]

Below is a diagram illustrating the general concept of atropisomerism in a biaryl system, which is central to the stereochemistry of AZD-5991.

Caption: General representation of atropisomers arising from hindered rotation around a biaryl axis.

Synthesis and Separation of Atropisomers

The synthesis of AZD-5991 is a complex undertaking, with its macrocyclic structure and embedded heterocyclic systems posing significant challenges.[4][7] Early synthetic routes produced a racemic mixture of the atropisomers.[7] Given the importance of stereochemistry in drug action, the separation of these isomers was a critical step in the development of AZD-5991.

The process development for AZD-5991 involved a complete redesign of the synthetic strategy to enable robust and scalable production.[4] Asymmetric synthesis approaches were explored to directly obtain the desired atropisomer.[3] One of the key steps in accessing the atropisomeric core is an asymmetric palladium-catalyzed Suzuki-Miyaura cross-coupling.[1]

The following diagram outlines a generalized workflow for the synthesis and separation of the atropisomers of AZD-5991.

Caption: Generalized workflow for the synthesis and separation of AZD-5991 atropisomers.

Quantitative Analysis of Biological Activity

AZD-5991 is a highly potent and selective inhibitor of Mcl-1. Its binding affinity and cellular activity have been characterized through various biochemical and cell-based assays.

| Parameter | Value | Assay | Reference |

| Mcl-1 Binding Affinity (Kd) | 0.17 nM | Surface Plasmon Resonance (SPR) | [8] |

| Mcl-1 Inhibition (IC50) | 0.7 nM | FRET Assay | [8] |

| Selectivity vs. Bcl-2 (IC50) | >10,000-fold | FRET Assay | [9] |

| Selectivity vs. Bcl-xL (IC50) | >10,000-fold | FRET Assay | [9] |

| Cellular Potency (EC50) | |||

| MOLP-8 (Multiple Myeloma) | 33 nM | Caspase Assay (6h) | [9] |

| MV4;11 (AML) | 24 nM | Caspase Assay (6h) | [9] |

| NCI-H23 (NSCLC) | 0.19 µM | - | [8] |

Table 1: Biochemical and Cellular Activity of AZD-5991

The preclinical data demonstrates that AZD-5991 induces apoptosis preferentially in hematological cancer cell lines.[9] In vivo studies in xenograft models of multiple myeloma and acute myeloid leukemia have shown that a single intravenous dose of AZD-5991 can lead to complete tumor regression.[2][5][9]

Mechanism of Action and Signaling Pathway

AZD-5991 functions as a BH3 mimetic, directly binding to the BH3-binding groove of Mcl-1.[9] Mcl-1 is an anti-apoptotic protein of the Bcl-2 family that sequesters pro-apoptotic proteins like Bak and Bim, preventing them from initiating the mitochondrial pathway of apoptosis. By inhibiting Mcl-1, AZD-5991 liberates these pro-apoptotic factors, leading to the activation of Bak and subsequent downstream events culminating in programmed cell death.[2][3]

The regulation of Mcl-1 itself is complex, involving transcriptional and post-translational modifications. Kinases such as JNK and GSK3 can promote Mcl-1 degradation, while survival signals, often mediated by the PI3K/Akt pathway, can stabilize Mcl-1 levels.[9][10]

The following diagram illustrates the Mcl-1 signaling pathway and the mechanism of action of AZD-5991.

Caption: Mcl-1 signaling pathway and the inhibitory action of AZD-5991.

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay for Mcl-1 Inhibition

This assay is used to determine the half-maximal inhibitory concentration (IC50) of AZD-5991 against Mcl-1.

-

Reagents: Recombinant human Mcl-1 protein, a fluorescently labeled BH3 peptide (e.g., from Bim) that binds to Mcl-1, and a suitable assay buffer.

-

Procedure: a. Prepare a serial dilution of AZD-5991 in the assay buffer. b. In a microplate, combine the Mcl-1 protein and the fluorescently labeled BH3 peptide. c. Add the diluted AZD-5991 to the wells. d. Incubate the plate to allow the binding reaction to reach equilibrium. e. Measure the FRET signal using a plate reader. The displacement of the labeled peptide by AZD-5991 results in a decrease in the FRET signal.

-

Data Analysis: Plot the FRET signal against the logarithm of the AZD-5991 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is employed to measure the binding kinetics and affinity (Kd) of AZD-5991 to Mcl-1.

-

Instrumentation: An SPR instrument (e.g., Biacore).

-

Procedure: a. Immobilize recombinant human Mcl-1 protein on the surface of a sensor chip. b. Prepare a series of concentrations of AZD-5991 in a suitable running buffer. c. Inject the AZD-5991 solutions over the sensor chip surface at a constant flow rate. d. Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte, in real-time. e. After the association phase, flow the running buffer over the chip to monitor the dissociation of the complex.

-

Data Analysis: Analyze the sensorgrams (plots of response units versus time) using appropriate binding models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Cellular Apoptosis Assay (Caspase Activity)

This assay measures the induction of apoptosis in cancer cell lines upon treatment with AZD-5991 by quantifying the activity of caspases, key executioner enzymes of apoptosis.

-

Reagents: Cancer cell lines (e.g., MOLP-8, MV4;11), cell culture medium, AZD-5991, and a luminescent or fluorescent caspase-3/7 substrate.

-

Procedure: a. Seed the cells in a multi-well plate and allow them to attach or stabilize. b. Treat the cells with a range of concentrations of AZD-5991 for a specified period (e.g., 6 hours). c. Add the caspase-3/7 substrate to the wells according to the manufacturer's instructions. d. Incubate to allow the caspases in apoptotic cells to cleave the substrate, generating a signal. e. Measure the luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the signal to untreated control cells and plot the caspase activity against the AZD-5991 concentration to determine the half-maximal effective concentration (EC50).

Conclusion

The stereochemistry of AZD-5991 is a defining feature of this promising Mcl-1 inhibitor. Its atropisomeric nature necessitates precise control during synthesis and a thorough understanding of the differential biological activities of its stereoisomers. The active atropisomer of AZD-5991 has demonstrated remarkable potency and selectivity for Mcl-1, leading to profound anti-tumor effects in preclinical models of hematologic cancers. The detailed characterization of its stereochemistry and mechanism of action provides a solid foundation for its ongoing clinical development and underscores the importance of stereochemical considerations in modern drug design.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of AZD5991 from a process chemistry perspective - American Chemical Society [acs.digitellinc.com]

- 4. Mcl-1 expression and JNK activation induces a threshold for apoptosis in Bcl-xL-overexpressing hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. tandfonline.com [tandfonline.com]

- 10. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AZD-5991 S-enantiomer in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key member of the B-cell lymphoma 2 (Bcl-2) family.[1][2] Mcl-1 is overexpressed in various cancers, where it sequesters pro-apoptotic proteins like Bak, preventing the induction of apoptosis.[2][3][4] By binding to Mcl-1 with high affinity, AZD-5991 disrupts the Mcl-1/Bak interaction, unleashing the mitochondrial apoptotic pathway and leading to cancer cell death.[2][5] This compound has shown significant preclinical antitumor activity, particularly in hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML).[1][2]

This document provides detailed application notes and protocols for the use of the S-enantiomer of AZD-5991 in cell-based assays. While the racemate and the more active enantiomer of AZD-5991 are potent inhibitors of Mcl-1, the S-enantiomer is significantly less active and can serve as a valuable negative control in experiments to demonstrate the specificity of the active compound.[6][7]

Data Presentation

The following tables summarize the quantitative data for both AZD-5991 and its S-enantiomer, highlighting the difference in their activity.

Table 1: Biochemical Activity of AZD-5991 and its S-enantiomer

| Compound | Assay Type | Target | IC50 | Ki | Kd |

| AZD-5991 | FRET | Mcl-1 | 0.7 nM[8] | 200 pM[8] | 0.17 nM[8] |

| AZD-5991 S-enantiomer | FRET | Mcl-1 | 6.3 µM[6][7] | - | - |

| AZD-5991 S-enantiomer | Surface Plasmon Resonance (SPR) | Mcl-1 | - | - | 0.98 µM[6][7] |

Table 2: Cellular Activity of AZD-5991 in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | EC50 |

| MOLP-8 | Multiple Myeloma | Caspase Activity (6h) | Apoptosis | 33 nM[1] |

| MV4-11 | Acute Myeloid Leukemia | Caspase Activity (6h) | Apoptosis | 24 nM[1] |